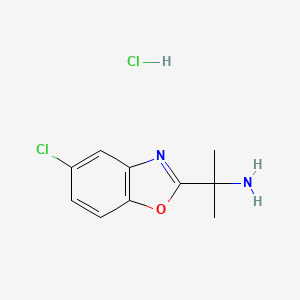

2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride

Descripción

Overview of Benzoxazole-based Compounds

Benzoxazole derivatives represent a critical class of heterocyclic aromatic compounds characterized by a fused benzene and oxazole ring system. The oxazole component contains one oxygen and one nitrogen atom within its five-membered ring, while the benzene ring provides aromatic stability. This structural framework enables diverse electronic interactions, making benzoxazoles valuable in medicinal chemistry and materials science.

The parent compound, benzoxazole (C₇H₅NO), serves as a scaffold for synthesizing bioactive derivatives. For instance, fluorinated benzoxazoles like flunoxaprofen exhibit anti-inflammatory properties, while tafamidis, a benzoxazole-containing drug, treats transthyretin amyloidosis. Substituents such as halogens, alkyl groups, or amino moieties enhance these compounds' biological and physicochemical profiles. The introduction of chlorine at the 5-position of benzoxazole, as seen in 2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride, often improves lipophilicity and target binding affinity.

Table 1: Key Structural Features of Benzoxazole Derivatives

| Feature | Role in Bioactivity | Example Derivative |

|---|---|---|

| Halogen substitution | Enhances electronegativity | 5-Chloro-benzoxazole |

| Amino groups | Facilitates hydrogen bonding | 2-Aminobenzoxazole |

| Alkyl side chains | Modifies solubility and steric bulk | 2-Isopropyl-benzoxazole |

Discovery and Development Timeline

The exploration of benzoxazoles began with the isolation of oxazole in the late 19th century. Early 20th-century efforts focused on synthesizing fused heterocycles, leading to the first benzoxazole synthesis via cyclization of o-aminophenols with carboxylic acid derivatives. By the 1950s, researchers recognized the pharmacological potential of benzoxazole derivatives, culminating in the development of chlorzoxazone, a muscle relaxant.

The specific compound this compound emerged from systematic structure-activity relationship (SAR) studies in the 21st century. Advances in catalytic cyclization and Smiles rearrangement enabled efficient synthesis of 2-aminobenzoxazole derivatives. For example, the reaction of 5-chloro-2-mercaptobenzoxazole with chloroacetyl chloride, followed by amine substitution, provided a scalable route to this compound.

Table 2: Milestones in Benzoxazole Derivative Development

| Year Range | Development | Key Innovation |

|---|---|---|

| 1890–1910 | Isolation of oxazole | Foundation for heterocyclic chemistry |

| 1930–1950 | First benzoxazole syntheses | Cyclization of o-aminophenols |

| 2000–2020 | SAR-driven design of amino-benzoxazoles | Introduction of tertiary amine groups |

Nomenclature and Classification Systems

The IUPAC name This compound reflects the compound’s substituents and protonation state. The benzoxazole ring is numbered such that the oxygen occupies position 1 and the nitrogen position 3, with chlorine at position 5. The propan-2-amine group attaches to position 2, and the hydrochloride salt stabilizes the amine functionality.

Systematic classification places this compound within:

- Benzoxazole derivatives : Characterized by the fused benzene-oxazole core.

- Amino-substituted heterocycles : The tertiary amine group enables hydrogen bonding and ionic interactions.

- Chloro-aromatic compounds : The electron-withdrawing chlorine atom influences reactivity and binding.

Table 3: Nomenclature and Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2060006-66-6 | |

| Molecular Formula | C₁₀H₁₁Cl₂N₂O | |

| SMILES | CC(C)(C1=NC2=C(O1)C=C(Cl)C=C2)N.Cl | |

| InChI Key | DKYFBJKKUUSUJB-UHFFFAOYSA-N |

Positioning in Heterocyclic Chemistry Research

Benzoxazoles occupy a unique niche in heterocyclic chemistry due to their dual aromatic and reactive sites. The 5-chloro-2-aminopropyl substitution in this compound enhances its utility in drug discovery. The chlorine atom increases electrophilicity, facilitating nucleophilic aromatic substitutions, while the tertiary amine group serves as a proton acceptor in biological systems.

In materials science, benzoxazole derivatives function as fluorescent probes. For instance, 2,5-bis(benzoxazol-2-yl)thiophene derivatives exhibit intense fluorescence, useful in optical brighteners. The target compound’s rigid planar structure also mimics nucleic acid bases, enabling interactions with DNA and RNA polymerases.

Ongoing research focuses on optimizing synthetic routes and exploring novel applications. For example, microwave-assisted synthesis and flow chemistry have reduced reaction times for benzoxazole derivatives. Computational studies further predict binding affinities against antimicrobial and anticancer targets, guiding future derivatization.

Propiedades

IUPAC Name |

2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c1-10(2,12)9-13-7-5-6(11)3-4-8(7)14-9;/h3-5H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYFBJKKUUSUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=C(O1)C=CC(=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060006-66-6 | |

| Record name | 2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Cyclization of 2-Aminophenols with Chlorinated Precursors

A prevalent method involves the cyclization of 2-aminophenols with chlorinated intermediates, such as chlorobenzoxazoles or chlorobenzoxazolinones, under catalytic or thermal conditions. This approach is advantageous for introducing specific substituents like the 5-chloro group.

Example:

Reaction of 2-amino-4-chlorophenol with urea in DMF under reflux yields 5-chloro-1,3-benzoxazol-2(3H)-one, which can be further aminated to produce the target compound.

Catalytic Cyclization Using Nanocatalysts

Recent advances highlight the use of nanocatalysts to facilitate benzoxazole synthesis with high efficiency and environmental friendliness.

These catalysts promote cyclization of 2-aminophenols with aldehydes or other electrophiles, enabling efficient synthesis under mild conditions.

Multi-step Synthesis via Aromatic Precursors

A typical route involves initial formation of 2-aminophenols followed by condensation with suitable aldehydes or acids, then cyclization to benzoxazoles.

Example:

Reaction of 2-aminophenol with 2-chloropropanone derivatives under catalytic conditions yields the desired benzoxazole, which can be chlorinated at the 5-position via electrophilic substitution.

Specific Preparation of 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine Hydrochloride

Synthesis of the Benzoxazole Core

Method:

Based on the literature, a common approach involves the condensation of 2-amino-4-chlorophenol with appropriate aldehydes or ketones, followed by cyclization. For instance, the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one can be achieved via refluxing 2-amino-4-chlorophenol with urea in DMF, as detailed in prior studies.

2-Amino-4-chlorophenol + Urea → (Reflux in DMF) → 5-Chloro-1,3-benzoxazol-2(3H)-one

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Reflux temperature | 60°C | 85–90% |

Nucleophilic Substitution to Introduce Propan-2-amine

The benzoxazolone intermediate undergoes nucleophilic substitution at the 2-position with an appropriate amine source, such as isopropylamine, under basic conditions or in the presence of catalysts.

- Solvent: Ethanol or acetonitrile

- Catalyst: Acidic or basic catalysts (e.g., acetic acid, NaOH)

- Temperature: 50–80°C

- Time: 4–8 hours

Outcome:

Formation of the aminoalkyl benzoxazole derivative, with high selectivity for the 2-position.

Salt Formation: Hydrochloride

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in ethanol or ether, resulting in This compound .

| Procedure | Conditions | Yield | Notes |

|---|---|---|---|

| Acidification | 1 M HCl in ethanol | Quantitative | Purification via recrystallization |

Notes on Reaction Conditions and Catalysts

- Catalysts: Nanocatalysts such as magnetic nanocatalysts, nano-ZnO, and palladium complexes have shown superior efficiency, reducing reaction times and improving yields.

- Solvent Systems: Water, ethanol, acetonitrile, and solvent-free conditions are employed, with greener protocols favoring solvent-free grinding or aqueous media.

- Temperature: Reactions typically occur between 50°C and 100°C, with some methods achieving rapid synthesis at room temperature under grinding conditions.

Summary of Research Findings

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

Reduction: Reduction reactions can be employed to modify the benzoxazole ring or the amine group.

Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced benzoxazole derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Research indicates that benzoxazole derivatives often possess antimicrobial properties, making this compound a candidate for further investigation in treating infections.

- Anticancer Properties : Preliminary studies have suggested that benzoxazole derivatives can inhibit tumor growth. The specific effects of this compound on cancer cell lines remain to be fully explored.

Neuropharmacology

Benzoxazole derivatives have shown promise in neuropharmacology, particularly in the modulation of neurotransmitter systems. This compound may affect serotonin or dopamine pathways, potentially leading to applications in treating mood disorders or neurodegenerative diseases.

Chemical Biology

In chemical biology, the compound can serve as a probe for studying biological processes due to its ability to interact with specific proteins or enzymes. This property can be leveraged in:

- Target Identification : Understanding the molecular targets of the compound can elucidate its mechanism of action.

- Biomarker Development : The compound could aid in developing biomarkers for diseases if specific interactions with proteins are identified.

Case Studies and Literature Insights

While comprehensive literature specifically focusing on 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride is limited, related studies provide insights into the potential applications:

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key differences between 2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride and related benzoxazole derivatives:

*Calculated based on free base (C₁₀H₁₁ClN₂O, MW = 210.6) + HCl (36.46).

Key Observations:

Substituent Effects: The branched propan-2-amine group in the target compound likely increases steric hindrance and lipophilicity compared to linear ethanamine analogs . This may influence solubility, membrane permeability, and binding interactions in biological systems.

Molecular Weight and Physicochemical Properties :

Functional Implications

- Stereoelectronic Effects : Cyclic substituents (e.g., cyclopropane) could modulate electron density on the benzoxazole ring, affecting interactions with biological targets like enzymes or receptors .

- Synthetic Accessibility : Linear-chain analogs (e.g., ethanamine) are typically easier to synthesize than branched or cyclic derivatives, which may require specialized reagents or conditions.

Actividad Biológica

2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoxazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Antibacterial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antibacterial activity. For instance, a study on related compounds demonstrated selective action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these compounds ranged significantly, highlighting the importance of structural modifications in enhancing activity.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| P4A | 32 | 64 |

| P4B | 16 | 32 |

| P6A | 8 | 16 |

These findings suggest that the presence of electron-donating groups enhances antibacterial potency, while electron-withdrawing groups may reduce it .

Antifungal Activity

In addition to antibacterial properties, some benzoxazole derivatives have shown antifungal activity. The compound was tested against various fungi, including Candida albicans, with promising results. For example, compound P2B exhibited antifungal activity comparable to Miconazole, demonstrating its potential as an antifungal agent.

| Compound | MIC (µg/mL) against C. albicans |

|---|---|

| P2A | 32 |

| P2B | 16 |

| P5A | 64 |

The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzoxazole ring significantly influenced antifungal efficacy .

Anticancer Activity

The anticancer potential of benzoxazole derivatives is another area of interest. Several studies have reported cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). A notable study found that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | 13 | 10 |

| A549 | 13 | 15 |

| PC3 | 13 | 12 |

Molecular dynamics simulations revealed that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that warrants further investigation .

Case Studies

- Antimicrobial Screening : A study screened a series of benzoxazole derivatives for their antimicrobial properties against various strains. Compounds with methoxy and dimethylamino substituents showed enhanced activity compared to those lacking these groups .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of benzoxazole derivatives in vitro. The results indicated significant selectivity towards cancer cells over normal cells, with promising implications for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-(5-Chloro-1,3-benzoxazol-2-yl)propan-2-amine hydrochloride with high yield and purity?

- Methodology : Begin with constructing the benzoxazole core via cyclization of 5-chloro-2-aminophenol derivatives with propan-2-amine precursors. Optimize reaction conditions (temperature, solvent, catalyst) using statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches . Purify the product via recrystallization or column chromatography, and validate purity using HPLC or LC-MS. Monitor reaction intermediates via TLC and adjust stoichiometry to suppress side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodology : Use - and -NMR to confirm proton and carbon environments, focusing on characteristic peaks for the benzoxazole ring (e.g., aromatic protons at δ 7.2–8.0 ppm) and the isopropylamine moiety (δ 1.2–1.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula. For unambiguous confirmation, employ single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, as demonstrated for structurally analogous benzothiazoles .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to calculate activation energies and identify favorable reaction conditions. Cross-validate predictions with experimental data (e.g., reaction yields under varying temperatures) to refine computational models .

Q. What experimental designs are effective for resolving contradictions in biological activity data (e.g., inconsistent IC values across assays)?

- Methodology : Conduct orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition, and cellular viability tests) to rule out assay-specific artifacts. Use dose-response curves with replicates () to assess reproducibility. Analyze data using ANOVA or Bayesian statistics to quantify uncertainty and identify outliers .

Q. How can researchers systematically investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, followed by mutagenesis studies to validate key residues. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic analysis. Cross-reference results with structural analogs (e.g., fluorinated benzoxazoles) to identify structure-activity relationships .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Methodology : Implement process analytical technology (PAT) tools like inline FTIR or Raman spectroscopy to monitor reaction progress in real time. Optimize mixing efficiency and heat transfer using microreactors or flow chemistry setups. For persistent impurities, employ fractional crystallization or preparative HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.